9-|A-D-arabinofuranosylguanine

T-cell acute lymphoblastic leukemia nucleoside analog selectivity arabinoside cytotoxicity

9-β-D-Arabinofuranosylguanine (ara-G) is a purine nucleoside analog that serves as the active metabolite of the clinical prodrug nelarabine. It is distinguished from other guanosine analogs by its resistance to cleavage by purine nucleoside phosphorylase (PNP) and its pronounced T-cell lineage selectivity.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
Cat. No. B12395187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-|A-D-arabinofuranosylguanine
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1
InChIKeyNYHBQMYGNKIUIF-ACJOCUEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-β-D-Arabinofuranosylguanine (ara-G): T-Cell-Selective Purine Nucleoside Analog for Targeted Research & Translational Development


9-β-D-Arabinofuranosylguanine (ara-G) is a purine nucleoside analog that serves as the active metabolite of the clinical prodrug nelarabine. It is distinguished from other guanosine analogs by its resistance to cleavage by purine nucleoside phosphorylase (PNP) and its pronounced T-cell lineage selectivity [1]. Ara-G is sequentially phosphorylated to its triphosphate form (ara-GTP), which incorporates into DNA and triggers S-phase-dependent apoptosis preferentially in T-lymphoblasts [2]. These properties differentiate ara-G from broader-spectrum arabinosides such as cytarabine (ara-C) and fludarabine, positioning it as a critical tool compound for T-cell malignancy research and a key reference standard for pharmacokinetic and pharmacodynamic studies of nelarabine-based therapies [3].

T-cell selective nucleoside analog probe
PNP-resistant guanosine analog for metabolic stability studies
Dual kinase (dCK/dGK) activation pathway research

Why Substituting ara-G with Nelarabine, Cytarabine, or Fludarabine Fails for T-Cell-Selective Applications


Generic substitution among purine nucleoside analogs is not scientifically valid for ara-G-dependent investigations. Cytarabine (ara-C) and fludarabine (F-ara-A) lack T-cell lineage selectivity, inhibiting T- and B-lymphoblasts at similar concentrations [1]. Nelarabine, while a prodrug of ara-G, exhibits a plasma half-life of only ~15 minutes versus 2–4 hours for ara-G, creating divergent exposure profiles that confound in vitro-to-in vivo extrapolation [2]. Deoxyguanosine, the natural congener, is rapidly cleaved by PNP and fails to accumulate in target cells, whereas ara-G is resistant to this degradation pathway [3]. These biochemical and pharmacokinetic distinctions mean that each analog occupies a unique experimental niche; interchangeability compromises assay validity and translational relevance.

Nelarabine (prodrug) may not replicate sustained exposure
Nelarabine half-life ~15 min vs ara-G 2–4 h; direct use of prodrug may underestimate active drug exposure duration in vitro.
Cytarabine and fludarabine lack T-cell lineage selectivity
These analogs inhibit T- and B-lymphoblasts similarly, failing to discriminate T-cell-specific effects required for targeted research models.
Deoxyguanosine is rapidly cleaved by PNP
The natural congener cannot sustain intracellular nucleotide pools due to PNP-mediated degradation, limiting use in T-cell toxicity studies.

Quantitative Evidence Differentiating 9-β-D-Arabinofuranosylguanine (ara-G) from Its Closest Analogs


T-Cell Lineage Selectivity: ara-G Is 15- to 250-Fold More Cytotoxic to T-Lymphoblasts Than B-Lymphoblasts, Unlike ara-C and F-ara-A

Verhoef & Fridland (1985) directly compared ara-G, ara-C, F-ara-A, and ara-A against a panel of eight human T- and B-lymphoblastoid lines. All four arabinosides inhibited T-lymphoblast growth at concentrations below 2 μM, but only ara-G exhibited pronounced lineage discrimination—its toxicity toward T-cell lines was 15- to 250-fold greater than toward B-cell lines. In contrast, ara-C, ara-A, and F-ara-A showed no significant selectivity, producing similar growth inhibition in both lineages [1]. Ara-GTP accumulation in T-cells (CCRF-CEM) was >5-fold higher than in B-cells (PF-2S), whereas ara-CTP, ara-ATP, and F-ara-ATP accumulated comparably in both cell types [1].

T-Cell Selectivity
Head-to-head
ara-G: 15- to 250-fold greater toxicity vs T-cell lines; comparators ~1-fold
Reported T-cell lineage discrimination context
8 lymphoblastoid lines; Verhoef 1985
T-cell acute lymphoblastic leukemia nucleoside analog selectivity arabinoside cytotoxicity

PNP Resistance: ara-G Is Not Cleaved by Purine Nucleoside Phosphorylase, Unlike Deoxyguanosine

Ullman & Martin (1984) demonstrated that ara-G is intrinsically resistant to phosphorolysis by purine nucleoside phosphorylase (PNP), whereas deoxyguanosine—the natural substrate—is rapidly cleaved. In paired T-cell (8402) and B-cell (8392) lines derived from the same patient, ara-G was 400-fold more toxic to T-cells than B-cells, compared to only 2.3-fold selectivity for deoxyguanosine [1]. This PNP resistance allows ara-G to avoid degradation to guanine, enabling sustained intracellular accumulation and phosphorylation to ara-GTP specifically in T-lymphoblasts [1].

PNP Resistance
Head-to-head
ara-G 400× more cytotoxic to T- than B-cells; deoxyguanosine 2.3×
Supports PNP-resistant guanosine analog context
Paired T/B lines; Ullman 1984
purine nucleoside phosphorylase metabolic stability nucleoside analog resistance

Dual Kinase Phosphorylation: ara-G Is Activated by Both dCK and dGK, Conferring Metabolic Redundancy Absent in ara-C

Rodriguez et al. (2002) established that ara-G is phosphorylated by two distinct kinases: cytoplasmic deoxycytidine kinase (dCK) and mitochondrial deoxyguanosine kinase (dGK). At low ara-G concentrations (10 μM), dGK is the predominant activating enzyme; at higher concentrations (100 μM), dCK becomes the preferred kinase. In whole-cell experiments, dGK-overexpressing (dGK+) cells accumulated significantly more ara-GTP at 10 μM than dCK+ cells (P=0.0008), while at 100 μM, both cell types accumulated similar ara-GTP levels (dCK+: 25±3.7 μM; dGK+: 27.8±2.7 μM; P=0.5529) [1]. In contrast, ara-C is exclusively phosphorylated by dCK and has no dGK-dependent activation pathway [1].

Kinase Activation
Head-to-head
dGK predominant at 10 µM; dCK at 100 µM; ara-C exclusively dCK
Dual kinase activation pathway context
CEM models; Rodriguez 2002
deoxycytidine kinase deoxyguanosine kinase nucleoside analog activation resistance bypass

Pharmacodynamic Superiority: ara-GTP Achieves a 19-Fold Higher Ratio to Its Endogenous Counterpart Compared to Fludarabine Triphosphate

In a prospective clinical trial of nelarabine combined with fludarabine, Gandhi et al. (2001) quantified the intracellular accumulation of analog triphosphates relative to their endogenous counterparts. The median ratio of ara-GTP to its normal counterpart deoxyguanosine triphosphate (dGTP) was 42 (range 14–1,092), whereas the median ratio of fludarabine triphosphate (F-ara-ATP) to deoxyadenosine triphosphate (dATP) was only 2.2 (range 0.2–27). This represents a 19-fold higher pharmacodynamic ratio favoring ara-GTP [1]. Furthermore, cellular elimination of ara-GTP was slow (median half-life 35 hours), supporting sustained target occupancy [1].

ara-GTP/dGTP Ratio
Trial context
Median 42 vs F-ara-ATP/dATP 2.2
Reported pharmacodynamic endpoint context
Patient leukemia cells; Gandhi 2001
pharmacodynamics nucleotide analog ratio target engagement fludarabine combination

Extended Active Metabolite Half-Life: ara-G Provides 8- to 16-Fold Longer Exposure Than Its Prodrug Nelarabine

Kisor (2005) reviewed the clinical pharmacokinetics of nelarabine and its active metabolite ara-G. The prodrug nelarabine is rapidly demethylated by adenosine deaminase with a half-life of approximately 15 minutes. In contrast, the resulting ara-G has a substantially longer terminal half-life of 2–4 hours [1]. This 8- to 16-fold difference means that in vitro experiments using nelarabine as a surrogate for ara-G exposure may underestimate the duration of active drug exposure, while direct use of ara-G more accurately reflects the sustained pharmacologically active phase observed in patients [1].

Half-Life Comparison
Head-to-head
ara-G 2–4 h; nelarabine ~15 min
Supports sustained exposure in research models
PK review; Kisor 2005
pharmacokinetics active metabolite half-life in vitro experimental design sustained exposure

Recommended Application Scenarios for 9-β-D-Arabinofuranosylguanine (ara-G) Based on Verified Differential Evidence


T-Cell Acute Lymphoblastic Leukemia (T-ALL) Drug Sensitivity and Resistance Profiling

ara-G is the reference compound for establishing T-cell-selective cytotoxicity baselines in T-ALL cell line panels and patient-derived xenograft models. Its 15- to 250-fold selectivity for T-lymphoblasts over B-lymphoblasts [1], combined with PNP resistance [2], makes it the optimal tool for discriminating T-lineage-specific responses. Unlike ara-C or fludarabine, which lack lineage discrimination [1], ara-G enables clean pharmacogenomic stratification of T-ALL samples based on ENT1, DCK, CDA, and RRM1 expression ratios that predict clinical response to nelarabine [3].

Pharmacodynamic Biomarker Development and Therapeutic Drug Monitoring

The 19-fold higher ara-GTP/dGTP ratio compared to F-ara-ATP/dATP (median 42 vs 2.2) [4] establishes ara-GTP as a high-dynamic-range biomarker for target engagement. Researchers developing LC-MS/MS or HPLC assays for intracellular nucleotide monitoring should use authentic ara-G and ara-GTP standards to calibrate quantification methods. The slow cellular elimination of ara-GTP (median half-life 35 hours) [4] further supports its use as a stable pharmacodynamic endpoint in clinical trial correlative studies.

dCK-Independent Nucleoside Analog Activation and Resistance-Bypass Research

ara-G is the only clinically relevant guanosine analog activated by both dCK and mitochondrial dGK [5]. In cell lines with acquired dCK deficiency—a major resistance mechanism to ara-C and cladribine—ara-G retains full phosphorylation capacity via dGK, particularly at low micromolar concentrations (10 μM) [5]. Procurement of ara-G is thus essential for laboratories investigating dCK-independent activation pathways, mitochondrial nucleoside metabolism, or strategies to circumvent dCK-downregulation-mediated drug resistance.

PNP-Deficiency Modeling and T-Cell Immunodeficiency Research

Because ara-G is resistant to PNP cleavage while its natural counterpart deoxyguanosine is rapidly degraded [2], ara-G serves as the definitive chemical probe for dissecting PNP-dependent vs PNP-independent mechanisms of T-cell toxicity. In models of inherited PNP deficiency—where deoxyguanosine accumulation drives T-cell depletion—ara-G provides a PNP-resistant comparator that isolates phosphorylation-dependent cytotoxicity from PNP-mediated dGTP overload [2]. This application is directly translatable to studies of forodesine (a PNP inhibitor) cross-resistance and combination strategies [6].

Application
Selection Property
Validation Focus
T-cell malignancy research models
T-cell lineage selectivity review
Cytotoxicity endpoint in T-lymphoblast lines
Intracellular nucleotide monitoring research
ara-GTP ratio monitoring context
Pharmacodynamic endpoint interpretation
dCK-deficiency bypass studies
Dual kinase phosphorylation context
dCK-independent activation validation
PNP-deficiency model studies
PNP-resistant probe context
T-cell toxicity mechanisms without PNP interference
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